2-Methyl-3,4,5-piperidinetriol

Gaucher disease Substrate reduction therapy Glucosylceramide synthase

Procure Miglustat (CAS 72599-27-0), the only CNS-penetrant glucosylceramide synthase inhibitor approved for Gaucher type 1 and NPC substrate reduction therapy. Distinct from eliglustat in renal excretion (no CYP2D6/3A4 metabolism) and BBB permeability. Critical for neurological LSD research or GMP-grade API sourcing.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13400018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4,5-piperidinetriol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3
InChIKeyVYOCYWDJTQRZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miglustat (2-Methyl-3,4,5-piperidinetriol) – Chemical Identity and Therapeutic Class Overview for Procurement


2-Methyl-3,4,5-piperidinetriol is the chemical name for the iminosugar miglustat (also known as N-butyldeoxynojirimycin, NB-DNJ, OGT-918). It is a synthetic, N-alkylated imino analogue of D-glucose [1] that functions as a competitive, reversible inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis [2]. Miglustat is approved globally as an oral substrate reduction therapy (SRT) for type 1 Gaucher disease and Niemann-Pick type C disease, and it is also under investigation as a pharmacological chaperone and in combination regimens for Pompe disease [3]. Its unique piperidinetriol core structure confers both its GCS inhibitory activity and its ability to cross the blood-brain barrier, a property not shared by enzyme replacement therapies [4].

Why 2-Methyl-3,4,5-piperidinetriol Cannot Be Casually Substituted: Key Differentiators from Eliglustat, Migalastat, and Other Analogs


Despite being grouped together as 'oral small-molecule therapies' for lysosomal storage disorders, miglustat, eliglustat, and migalastat are neither chemically, metabolically, pharmacologically, nor biologically equivalent [1]. Miglustat (a glucose analogue) and eliglustat (a ceramide analogue) both inhibit GCS but differ in potency by three orders of magnitude (IC50 ~10–50 µM vs. ~25 nM, respectively) and in their metabolic pathways—miglustat is renally excreted unchanged, whereas eliglustat requires CYP2D6/CYP3A metabolism [2]. Migalastat, an α-galactosidase A chaperone for Fabry disease, targets an entirely different enzyme with an IC50 of 0.04 µM against human α-Gal A . Furthermore, even within the deoxynojirimycin analog class, N-alkyl chain length dictates tissue distribution and CNS penetration, meaning that substitution with N-nonyl or N-butylgalacto derivatives would alter efficacy and safety profiles [3]. The quantitative evidence below substantiates why miglustat represents a distinct procurement decision.

Quantitative Evidence Guide: Differentiating 2-Methyl-3,4,5-piperidinetriol from In-Class Competitors


Glucosylceramide Synthase (GCS) Inhibitory Potency: Miglustat vs. Eliglustat

Miglustat (NB-DNJ) inhibits glucosylceramide synthase with an IC50 of approximately 10–50 µM, whereas the second-generation SRT eliglustat exhibits an IC50 of ~25 nM, a difference of roughly three orders of magnitude in in vitro potency [1]. This potency differential is a critical determinant of clinical efficacy and side-effect profiles, directly influencing first-line versus second-line treatment positioning [2].

Gaucher disease Substrate reduction therapy Glucosylceramide synthase

Pharmacological Chaperone Activity for N370S Glucocerebrosidase Mutation

Miglustat functions as a chemical chaperone, increasing the residual enzymatic activity of mutant acid β-glucosidase (GCase) in transfected COS-7 cells. Treatment with 10 µM miglustat for 6 days increased activity of the N370S mutant GCase by 2.3-fold relative to untreated controls, and increased wild-type GCase activity by 2.1-fold [1]. This chaperone effect is mutation-specific; L444P and L336P showed no significant change, highlighting a genotype-dependent benefit not shared by eliglustat [2].

Gaucher disease Pharmacological chaperone N370S mutation

Clinical Maintenance of Organ Volume in Gaucher Disease: Non-Inferiority vs. Enzyme Replacement Therapy

A 24-month, prospective, open-label non-inferiority study evaluated miglustat (100 mg TID) as maintenance therapy in 42 adults with type 1 Gaucher disease stabilized on ERT for ≥3 years. The primary endpoint—percent change in liver volume from baseline—met non-inferiority criteria with a mean change of -1.1% (95% CI: -6.0, 3.9%), below the pre-specified 10% margin [1]. However, mean platelet count decreased by -44.1 ×10⁹/L (95% CI: -57.6, -30.7), and 13 patients discontinued due to adverse events (principally gastrointestinal) [2].

Gaucher disease Maintenance therapy Non-inferiority trial

Long-Term (3-Year) Efficacy: Organ Volume Reduction and Hematological Improvement

In an extension study of 18 patients who continued miglustat treatment for up to 36 months, statistically significant improvements were observed: liver volume decreased by 18% and spleen volume by 30% from baseline [1]. In anemic patients (baseline Hb <11.5 g/dL), mean hemoglobin increased by 1.30 g/dL at month 36 (p=0.013). Mean platelet count increased by 22 ×10⁹/L [2]. Diarrhea and weight loss, common in the first year, diminished in prevalence and magnitude over time, indicating that tolerability improves with continued use [3].

Gaucher disease Long-term efficacy Organomegaly

Neurological Efficacy in Niemann-Pick Type C: Horizontal Saccadic Eye Movement Velocity

In a randomized controlled trial of 29 patients with Niemann-Pick type C (NPC), miglustat treatment for 12 months resulted in improvement in horizontal saccadic eye movement (HSEM) velocity, a validated biomarker of neurological progression [1]. This endpoint was selected based on its correlation with disease severity and was the basis for miglustat's approval for NPC in multiple jurisdictions [2]. Unlike enzyme replacement therapies, which cannot cross the blood-brain barrier, miglustat's small-molecule iminosugar structure enables CNS penetration, a unique differentiator for neuropathic lysosomal disorders [3].

Niemann-Pick type C Neurodegeneration Saccadic eye movement

Combination Potential: Miglustat as an Enzymatic Stabilizer for Cipaglucosidase Alfa in Pompe Disease

Miglustat is being investigated in Phase 3 clinical trials (e.g., NCT04808505, JPRN-JapicCTI-194887) as an oral co-administration agent with intravenous cipaglucosidase alfa (ATB200) for late-onset Pompe disease [1]. In this context, miglustat acts as an enzyme stabilizer to enhance the pharmacokinetics and lysosomal targeting of the recombinant enzyme [2]. This combination approach leverages miglustat's ability to bind and stabilize α-glucosidase at neutral pH, a property not shared by other iminosugars like miglitol or eliglustat, which have different enzyme selectivity profiles [3].

Pompe disease Combination therapy Pharmacological chaperone

High-Value Application Scenarios for 2-Methyl-3,4,5-piperidinetriol (Miglustat) Based on Quantitative Evidence


Second-Line Oral Maintenance Therapy for Type 1 Gaucher Disease

Suitable for adults with mild-to-moderate type 1 Gaucher disease who are intolerant to or unable to continue enzyme replacement therapy. Evidence from a non-inferiority trial demonstrates that miglustat 100 mg TID maintains liver volume stability (-1.1% change; 95% CI -6.0, 3.9%) over 24 months [1]. Long-term extension data show progressive organ volume reduction (liver -18%, spleen -30% at 36 months) and hematological improvements [2]. However, platelet counts may decline and gastrointestinal adverse effects require monitoring.

Neurological Indication: Niemann-Pick Type C Disease

Miglustat is the only approved therapy for NPC in multiple jurisdictions, with efficacy demonstrated by improvement in horizontal saccadic eye movement (HSEM) velocity, a biomarker of neurological progression [1]. Its ability to cross the blood-brain barrier distinguishes it from ERTs and is critical for addressing the neuropathic component of NPC [2]. Procurement for NPC clinical use or research should prioritize GMP-grade miglustat with established CNS bioavailability.

Combination Therapy for Pompe Disease (Investigational)

Miglustat (as AT2221) is being evaluated in Phase 3 trials as an oral enzyme stabilizer co-administered with cipaglucosidase alfa (ATB200) for Pompe disease [1]. This combination leverages miglustat's chaperone activity to enhance recombinant enzyme pharmacokinetics and lysosomal delivery [2]. Research procurement for Pompe-related studies should consider miglustat's unique binding properties at neutral pH and its distinct iminosugar scaffold.

Research Tool for GCS Inhibition and Pharmacological Chaperone Studies

Miglustat serves as a well-characterized tool compound for investigating glucosylceramide synthase inhibition (IC50 ~32 µM for ceramide glucosyltransferase) and pharmacological chaperoning of mutant glucocerebrosidase [1]. Its dual mechanism and mutation-specific chaperone effects (2.3-fold activity increase for N370S GCase) make it valuable for genotype-specific drug discovery programs in Gaucher and Parkinson's disease research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3,4,5-piperidinetriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.